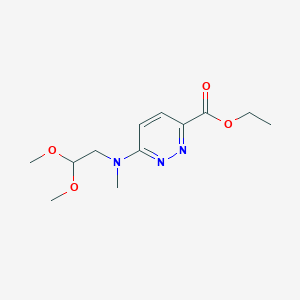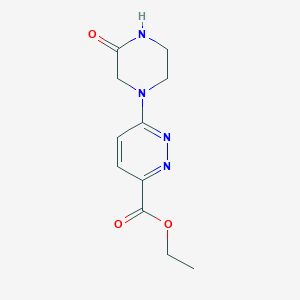
Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl group and a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a cyclopropyl group and a difluoromethyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: It could be explored for its therapeutic properties in treating various diseases.
Industry: Its unique properties may be harnessed in the development of new materials and chemicals.
Mécanisme D'action
The mechanism by which Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate
Ethyl 2-cyclopropyl-6-fluoropyrimidine-4-carboxylate
Ethyl 2-cyclopropyl-6-chloropyrimidine-4-carboxylate
These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical properties and potential applications. This compound stands out due to the presence of the difluoromethyl group, which can impart unique reactivity and biological activity.
Propriétés
IUPAC Name |
ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-2-17-11(16)8-5-7(9(12)13)14-10(15-8)6-3-4-6/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCOLJJOUAHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(F)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















